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molecular formula C15H9FN2O3 B8383267 3-[3-(4-Fluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-benzoic acid

3-[3-(4-Fluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-benzoic acid

Cat. No. B8383267
M. Wt: 284.24 g/mol
InChI Key: VLYKUBPJIVPNJL-UHFFFAOYSA-N
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Patent
US07432293B2

Procedure details

In a 25 ml flask, 0.93 g (3.1 mmol) of 3-[3-(4-fluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-benzoic acid methyl ester are dissolved in 17 ml of dioxane. Then, 4.7 ml of an aqueous lithium hydroxide solution (1M, 4.7 mmol, 1.5 eq.) are added and the cloudy mixture is stirred for 6 h at room temperature. Now, the dioxane is removed in vacuo, 20 ml of water are added and the pH of the solution is adjusted to 2. The resulting precipitate is filtered and washed with water and CH2Cl2. This yields, after drying, the title compound. Mass spectrum: m/z (M−H)−: 283.0
Name
3-[3-(4-fluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-benzoic acid methyl ester
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:22])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]2[O:14][N:13]=[C:12]([C:15]3[CH:20]=[CH:19][C:18]([F:21])=[CH:17][CH:16]=3)[N:11]=2)[CH:5]=1.[OH-].[Li+]>O1CCOCC1>[F:21][C:18]1[CH:17]=[CH:16][C:15]([C:12]2[N:11]=[C:10]([C:6]3[CH:5]=[C:4]([CH:9]=[CH:8][CH:7]=3)[C:3]([OH:22])=[O:2])[O:14][N:13]=2)=[CH:20][CH:19]=1 |f:1.2|

Inputs

Step One
Name
3-[3-(4-fluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-benzoic acid methyl ester
Quantity
0.93 g
Type
reactant
Smiles
COC(C1=CC(=CC=C1)C1=NC(=NO1)C1=CC=C(C=C1)F)=O
Name
Quantity
17 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
4.7 mL
Type
reactant
Smiles
[OH-].[Li+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the cloudy mixture is stirred for 6 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Now, the dioxane is removed in vacuo, 20 ml of water
ADDITION
Type
ADDITION
Details
are added
FILTRATION
Type
FILTRATION
Details
The resulting precipitate is filtered
WASH
Type
WASH
Details
washed with water and CH2Cl2
CUSTOM
Type
CUSTOM
Details
This yields, after drying

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
FC1=CC=C(C=C1)C1=NOC(=N1)C=1C=C(C(=O)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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